Dimethyl 2-isocyanoterephthalate
Overview
Description
Dimethyl 2-isocyanoterephthalate is an organic compound with the molecular formula C11H9NO4 It is a derivative of terephthalic acid, where two methyl ester groups and an isocyanate group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-isocyanoterephthalate can be synthesized through several methods. One common approach involves the reaction of dimethyl terephthalate with phosgene in the presence of a base, such as pyridine. This reaction typically occurs under mild conditions and results in the formation of the isocyanate group on the terephthalate backbone .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as dimethyl terephthalate and phosgene, are fed into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-isocyanoterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Tertiary amines or metal salts can be used to catalyze these reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Dimethyl 2-isocyanoterephthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.
Medicine: Explored for its potential in creating new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of dimethyl 2-isocyanoterephthalate involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Lacks the isocyanate group but shares the terephthalate backbone.
Dimethyl phthalate: Similar ester groups but different aromatic ring structure.
Isophthalic acid derivatives: Similar aromatic structure but different functional groups .
Uniqueness
Dimethyl 2-isocyanoterephthalate is unique due to the presence of both ester and isocyanate functional groups on the same aromatic ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
dimethyl 2-isocyanobenzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-12-9-6-7(10(13)15-2)4-5-8(9)11(14)16-3/h4-6H,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPNZYNXEWNAAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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